N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide is a compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising biological properties .
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide typically involves several steps:
Starting Materials: The synthesis begins with commercially available 4,5-dimethoxy-methylanthranilate.
Acylation: This intermediate undergoes acylation using methyl malonyl chloride in the presence of triethylamine or monoethyl malonate with N,N’-dicyclohexylcarbodiimide.
Heterocyclization: The intermediate anilides are then subjected to base-catalyzed ester condensation to form the quinoline core
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. High-temperature transesterification and ester hydrolysis are commonly employed techniques .
Chemical Reactions Analysis
N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound is highly reactive towards N-nucleophiles, leading to the formation of various amide derivatives
Common reagents used in these reactions include alkali metal hydroxides, which, however, form inert salts at the 4-OH group, making the compound stable under alkaline conditions .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including analgesic properties.
Industry: The compound’s derivatives are used in the development of novel biologically active materials
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DNA gyrases and topoisomerases, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of bacterial DNA synthesis, making it a potential antibacterial agent .
Comparison with Similar Compounds
When compared to other quinolone derivatives, N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide stands out due to its unique substitution pattern and biological activity. Similar compounds include:
Oxolinic Acid: Known for its antibacterial properties.
Ciprofloxacin: A widely used antibiotic with a similar mechanism of action.
Nalidixic Acid: An early quinolone antibiotic used to treat urinary tract infections.
These compounds share a common quinolone core but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Properties
CAS No. |
331260-00-5 |
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Molecular Formula |
C17H13ClN2O3 |
Molecular Weight |
328.7g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-11-7-5-10(6-8-11)9-19-16(22)14-15(21)12-3-1-2-4-13(12)20-17(14)23/h1-8H,9H2,(H,19,22)(H2,20,21,23) |
InChI Key |
HKAASQITFBHZDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=C(C=C3)Cl)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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